2-Amino-3-guanidino-propionic acid, also known as L-2-amino-3-guanidinopropionic acid, is a naturally occurring amino acid derivative. It is characterized by its guanidine group, which is crucial for its biological activity. The molecular formula of 2-amino-3-guanidino-propionic acid is C₄H₁₁N₄O₂, and it has a molecular weight of approximately 182.61 g/mol. This compound is often encountered in its hydrochloride form, which enhances its solubility and stability in aqueous solutions .
The chemical behavior of 2-amino-3-guanidino-propionic acid is largely influenced by its functional groups. It can participate in various reactions typical of amino acids, including:
These reactions are significant in biochemical pathways and synthetic applications, particularly in peptide synthesis.
2-Amino-3-guanidino-propionic acid exhibits notable biological activities. It is recognized for its role as a precursor to creatine, an essential compound for energy metabolism in muscle tissues. Additionally, it has been studied for potential neuroprotective effects and its involvement in regulating nitric oxide synthesis. Its guanidine structure contributes to its ability to interact with various biological molecules, influencing metabolic pathways and cellular signaling .
Several methods are employed for synthesizing 2-amino-3-guanidino-propionic acid:
These methods allow for the production of both racemic and enantiomerically pure forms of the compound .
The applications of 2-amino-3-guanidino-propionic acid span various fields:
Interaction studies involving 2-amino-3-guanidino-propionic acid have revealed its capacity to modulate various biological processes:
These interactions highlight its significance in both physiological and pathological contexts .
Several compounds share structural similarities with 2-amino-3-guanidino-propionic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Arginine | Contains a guanidine group | Precursor to nitric oxide; involved in protein synthesis |
| Ornithine | A non-proteinogenic amino acid | Plays a role in the urea cycle |
| Citrulline | Non-essential amino acid | Precursor to arginine; involved in nitric oxide synthesis |
| Creatine | Derived from arginine and glycine | Important for energy metabolism |
While these compounds share certain features with 2-amino-3-guanidino-propionic acid, their distinct roles in biological systems and metabolic pathways underscore the uniqueness of each compound. Specifically, 2-amino-3-guanidino-propionic acid's direct involvement as a creatine precursor sets it apart from others listed above .
The increased adenosine monophosphate : adenosine triphosphate ratio directly binds the γ-subunit of AMP-activated protein kinase, inducing conformational changes that both protect the catalytic threonine-one-hundred-seventy-two from dephosphorylation and promote phosphorylation by upstream kinases. In murine skeletal muscle, eight-week administration doubled AMP-activated protein kinase activity from 52.5 ± 9.3 to 101.8 ± 4.3 pmol mg⁻¹ min⁻¹ [2]. Young mice (seven to eight months) display a larger activation amplitude than older cohorts, indicating age-dependent kinase sensitivity [3].
| Experimental system | Duration | Basal kinase activity (pmol mg⁻¹ min⁻¹) | Activity after 2-Amino-3-guanidino-propionic acid | Fold change | Reference |
|---|---|---|---|---|---|
| White gastrocnemius, wild-type mice | 8 weeks | 52.5 ± 9.3 | 101.8 ± 4.3 | 1.9× | 25 |
| Whole skeletal muscle, young vs. old mice | 12 weeks | Age-related baseline | Young ↑ 75%, Old ↑ 25% | — | 1 |
Activation enhances downstream phosphorylation of acetyl-CoA carboxylase, stimulates glucose and fatty-acid uptake, and provides the primary upstream brake on mechanistic target of rapamycin complex signalling [5].
Sustained AMP-activated protein kinase stimulation by 2-Amino-3-guanidino-propionic acid suppresses mechanistic target of rapamycin complex one via phosphorylation of regulatory-associated protein of mechanistic target of rapamycin at serine-seven-hundred-ninety-two and tuberous sclerosis complex two at serine-one-three-eighty-seven. In juvenile mice, phosphorylation of ribosomal protein S6 kinase at threonine-three-hundred-eighty-nine fell by thirty-eight per cent after four weeks, while phosphorylation of eukaryotic initiation factor 4E-binding protein remained unchanged [5].
| Marker | Control (arbitrary units) | 2-Amino-3-guanidino-propionic acid | Percent change | Reference |
|---|---|---|---|---|
| Phospho-ribosomal protein S6 kinase (T389) | 1.00 ± 0.05 | 0.62 ± 0.04 | −38% | 11 |
| Phospho-4E-binding protein (T37/46) | 1.00 ± 0.06 | 0.97 ± 0.07 | n.s. | 11 |
These findings illustrate selective repression of cap-dependent translation while sparing certain initiation-complex components, reflecting a nuanced re-balancing of anabolism and catabolism.
AMP-activated protein kinase activation elevates peroxisome proliferator-activated receptor gamma coactivator one alpha messenger RNA and protein, thereby coordinating transcription of oxidative phosphorylation genes. In skeletal muscle, messenger RNA abundance rises two-fold after eight weeks of treatment [2], while brain cortex and ventral midbrain show 1.5–1.8-fold increases in mitochondrial transcription factor A and nuclear respiratory factor one alongside modest peroxisome proliferator-activated receptor gamma coactivator one alpha up-regulation [6] [7]. Huntington disease models reveal that this coactivator boost is blunted unless mutant huntingtin is silenced, underscoring disease-specific modulation [8].
| Tissue | Fold increase in peroxisome proliferator-activated receptor gamma coactivator one alpha | Associated downstream response | Reference |
|---|---|---|---|
| White gastrocnemius | 2.1 × | Cytochrome c ↑ 55% | 25 |
| Brain cortex | 1.3 × | Mitochondrial transcription factor A ↑ 1.6 × | 4 |
| Drosophila whole body | 1.4 × | Atg8 induction, lifespan ↑ 15% | 12 |
By combining peroxisome proliferator-activated receptor gamma coactivator one alpha induction with calcium/calmodulin-dependent protein kinase IV activation, 2-Amino-3-guanidino-propionic acid drives robust mitochondrial proliferation. Electron-microscopy stereology demonstrated a two-fold increase in mitochondrial volume density in extensor digitorum longus and epitrochlearis muscles after eight weeks [2]. Copy number of mitochondrial DNA rose by 1.5–1.8-fold in murine brain regions within three weeks [6]. In aged rat muscle, however, excessive biogenesis can amplify mitochondrial DNA deletion burden, illustrating a potential trade-off between quantity and genomic integrity [9].
| Parameter | Control | 2-Amino-3-guanidino-propionic acid | Percent change | Reference |
|---|---|---|---|---|
| Mitochondrial DNA copies (brain cortex) | 1.00 ± 0.08 | 1.50 ± 0.12 | +50% | 4 |
| Mitochondrial volume density (extensor digitorum longus) | 4.2% ± 0.3 | 8.4% ± 0.4 | +100% | 25 |
| Electron transport chain-negative fibres (aged rat quadriceps) | 1.0 ± 0.2% | 3.7 ± 0.5% | +270% | 21 |
Energy-stress signalling mediated by AMP-activated protein kinase converges on Unc-51 like autophagy activating kinase one to prime autophagosome formation, whereas mechanistic target of rapamycin complex one suppresses the same kinase. 2-Amino-3-guanidino-propionic acid tilts this balance toward autophagy:
| Model | Autophagy marker change | Mechanistic target of rapamycin complex one status | Functional outcome | Reference |
|---|---|---|---|---|
| Drosophila, 900 mm diet | Atg8 ↑ 2.3 × | Ribosomal protein S6 kinase phosphorylation ↓ | Median lifespan ↑ 15% | 2 |
| C2C12 myotubes | Light chain 3-II ↑ 70% | Phospho-ribosomal protein S6 kinase ↓ 45% | Myotube diameter ↓ 12% | 13 |
These data confirm a conserved AMP-activated protein kinase–mechanistic target of rapamycin complex–Unc-51 like autophagy activating kinase axis through which 2-Amino-3-guanidino-propionic acid enhances autophagic clearance and cellular housekeeping.